

(Z)-Ligustilide natural sources and extraction from Angelica sinensis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Ligustilide

Cat. No.: B10818337

[Get Quote](#)

An In-depth Technical Guide to **(Z)-Ligustilide**: Natural Sources and Extraction from Angelica sinensis

Introduction

(Z)-Ligustilide is a bioactive phthalide compound and a primary volatile component found in several medicinal plants, most notably *Angelica sinensis* (Oliv.) Diels, also known as Dong Quai.[1][2] It is recognized for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antioxidant effects.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of **(Z)-Ligustilide** and details various methods for its extraction from *Angelica sinensis*, with a focus on experimental protocols and quantitative outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of **(Z)-Ligustilide**

(Z)-Ligustilide is predominantly found in plants belonging to the Apiaceae (Umbelliferae) family.[4] The concentration of this compound can vary significantly based on the plant species, cultivation region, and the specific part of the plant used.[6]

Key Botanical Sources:

- Angelica sinensis (Dong Quai): The root of *Angelica sinensis* is a major and widely studied source of **(Z)-Ligustilide**, where it is considered one of the most biologically active

components.[2][7] The amount of **(Z)-Ligustilide** in the dry weight of Danggui (the dried root) ranges from 1.26 to 37.7 mg/g.[2]

- *Ligusticum chuanxiong* (Chuanxiong): This is another significant source of **(Z)-Ligustilide**.[3][4]
- *Angelica acutiloba*: The roots of this species, also known as Japanese Angelica, contain **(Z)-Ligustilide**, with total content in some samples ranging from 0.08% to 0.22%.[8]
- *Apium graveolens* (Wild Celery): Wild celery is reported to contain high concentrations of ligustilide.[8]
- Other Sources: **(Z)-Ligustilide** has also been identified in other plants such as *Todaroa montana*, *Levisticum officinale* (Lovage), and species within the *Petroselinum*, and *Meum* genera.[6][8][9]

Table 1: (Z)-Ligustilide Content in Various Natural Sources

Plant Species	Part of Plant	(Z)-Ligustilide Content (mg/g dry weight)	Reference(s)
<i>Angelica sinensis</i>	Root	5.63 - 24.53 (mean of 11.02)	[6]
<i>Angelica sinensis</i>	Root	1.26 - 37.7	[2]
<i>Angelica acutiloba</i>	Root	0.8 - 2.2	[8]
<i>Angelica acutiloba</i> / A. acutiloba var. <i>sugiyamae</i>	Root	~1.00	[6]
<i>Levisticum officinale</i> (Lovage)	Root	~2.78	[6]
<i>Angelica gigas</i>	Root	Not detected	[6]
<i>Angelica archangelica</i>	Root	Not detected	[6]

Extraction of (Z)-Ligustilide from Angelica sinensis

Various methods have been developed for the extraction of **(Z)-Ligustilide** from the roots of Angelica sinensis (Radix Angelica sinensis, RAS). These range from traditional solvent-based techniques to more modern and sustainable methods. The choice of method impacts the yield, purity, and stability of the final extract, as **(Z)-Ligustilide** is known to be an unstable compound.[7][10]

Conventional Solvent Extraction

Traditional methods often involve reflux or sonication with organic solvents.

- Petroleum Ether: A common solvent used for extraction. One method involves reflux extraction with petroleum ether followed by purification using medium pressure liquid chromatography to yield ligustilide with over 95% purity.[11]
- Ethanol: Dilute ethanol-soluble extracts are also used.[12]

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green technology that offers high selectivity and preserves thermolabile compounds like **(Z)-Ligustilide**.

- Preparation: The roots of Angelica sinensis are ground into particles (e.g., 40 mesh).[13]
- Extraction System: A supercritical fluid extraction system (e.g., HA220-50-06) is utilized.[13]
- Parameters:
 - Extraction Vessel Temperature: 46°C[14]
 - Extraction Vessel Pressure: 40 MPa[14]
 - Separation Vessel I Temperature: 50-55°C[13][14]
 - Separation Vessel I Pressure: 8 MPa[13][14]
 - Separation Vessel II Temperature: 30-35°C[13][14]

- Separation Vessel II Pressure: 6 MPa[14]
- CO₂ Flow Rate: 25 L/h[13][14]
- Extraction Time: 3.0 hours[14]
- Collection: The extract rich in **(Z)-Ligustilide** is collected from the first separation vessel.[13]
- Purification: The crude extract can be further purified by methods such as countercurrent separation or preparative HPLC to achieve purities of 93.4% and 98.0%, respectively.[15] A study reported an extraction yield of 3.19% for **(Z)-Ligustilide** using this method.[14]

Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method that enhances extraction yield by using acoustic cavitation, reducing extraction time and solvent consumption.[16]

While this protocol is for polysaccharides, the parameters demonstrate the application of UAE. For ligustilide, an organic solvent would typically be used instead of water.

- Preparation: Dried Angelica sinensis is powdered.
- Parameters:
 - Ultrasound Power: 140-180 W[17]
 - Liquid-to-Solid Ratio: 5:1 to 7:1 (mL/g)[17]
 - Extraction Time: 40-50 minutes[17]
 - Extraction Temperature: 80-100°C[17]
- Optimization: Response surface methodology (RSM) can be used to find the optimal conditions. For polysaccharides, optimal conditions were found to be 180 W power, a 7:1 liquid-to-solid ratio, 45 minutes extraction time, and a temperature of 90°C, yielding 6.96% polysaccharides.[17]

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes like cellulase to break down the plant cell wall, facilitating the release of intracellular bioactive compounds.[7][18] This method can significantly increase extraction yields.

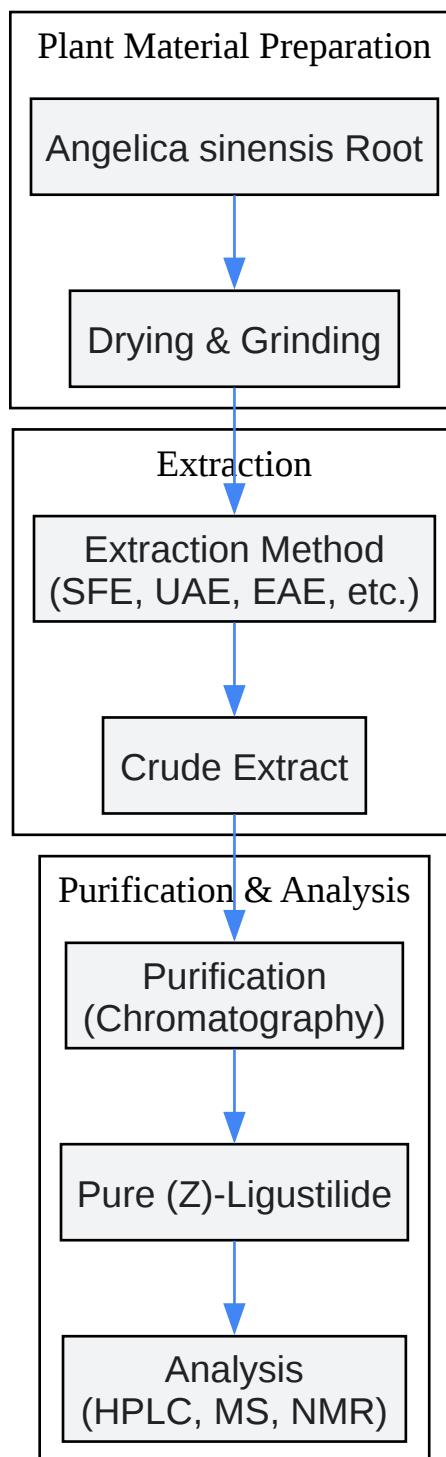
- Preparation: *Radix Angelica sinensis* (RAS) is dried and ground into a powder.[7]
- Enzymatic Pre-treatment:
 - 5.0 g of RAS powder is added to 100 mL of an enzymatic solution (cellulase from endophyte strain No. Lut1201).[7]
 - The pH is adjusted to 7.0.[7]
 - The mixture is shaken in a reciprocating shaker for 30 hours at 37°C.[7]
- Extraction:
 - After enzymatic treatment, the solution is filtered.[7]
 - The residue is collected and subjected to a subsequent reflux extraction.[7]
- Analysis: The concentration of **(Z)-Ligustilide** is determined by HPLC.
- Results: This method, using cellulase from an endophyte (No. Lut1201), resulted in a 2-fold increase in the yield of **(Z)-Ligustilide** ($1639.16 \pm 52.45 \mu\text{g/g}$) compared to conventional reflux extraction.[7]

Enzyme and Ultrasound Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE)

This novel and sustainable method combines enzyme-assisted extraction with ultrasound-assisted aqueous two-phase extraction for simultaneous extraction and separation.[16][19]

- Enzymatic Hydrolysis:
 - ASR powder is mixed with a buffer solution containing enzymes (e.g., cellulase and hemicellulase) at a specific liquid-to-solid ratio.[20]

- Ultrasonic Treatment:
 - The mixture is placed in an ultrasonic bath (e.g., 40 kHz frequency).[20]
 - Extraction is performed at a set temperature (e.g., 35°C) for a specific duration (e.g., 25 minutes).[20]
- Incubation & Inactivation:
 - The mixture is incubated in a water bath (e.g., at 35°C for 65 minutes).[20]
 - Enzymes are inactivated by heating (e.g., at 85°C for 5 minutes).[20]
- Aqueous Two-Phase System (ATPS) Formation:
 - Phase-forming components (e.g., anhydrous ethanol and (NH₄)₂SO₄) are added to the solution to form a stable ATPS.[20]
 - The solution is left to stand for phase separation.[20]
- Analysis: The upper, ethanol-rich phase containing ligustilide is collected and analyzed by HPLC.[16]

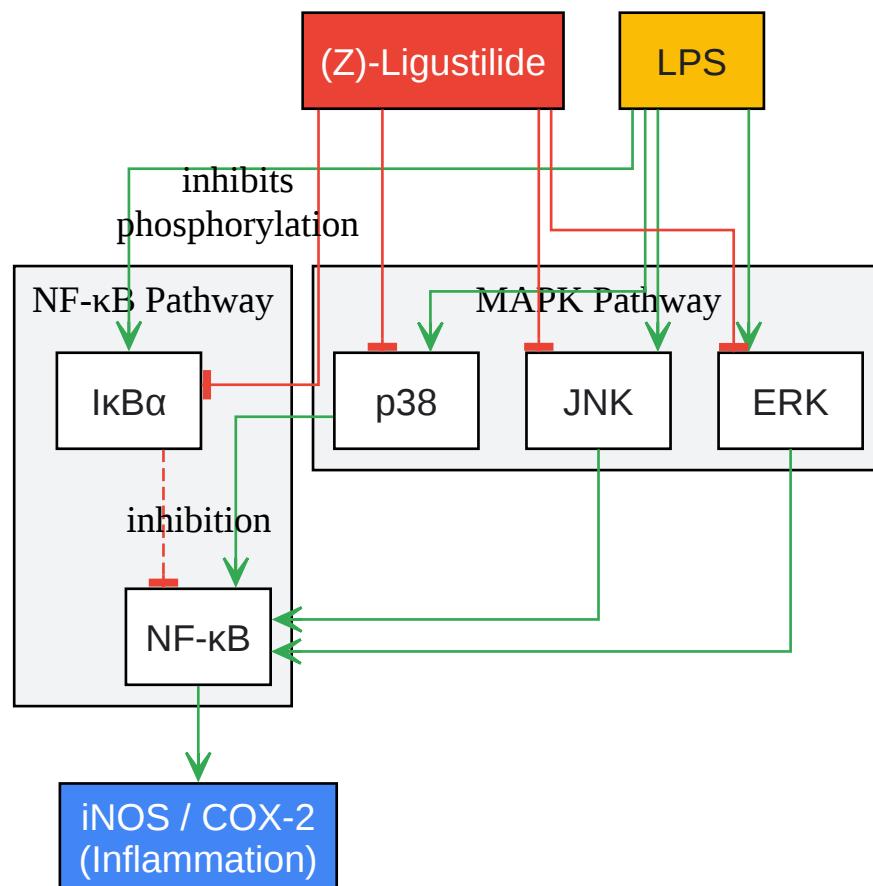

Table 2: Comparison of Extraction Methods for (Z)-Ligustilide from Angelica sinensis

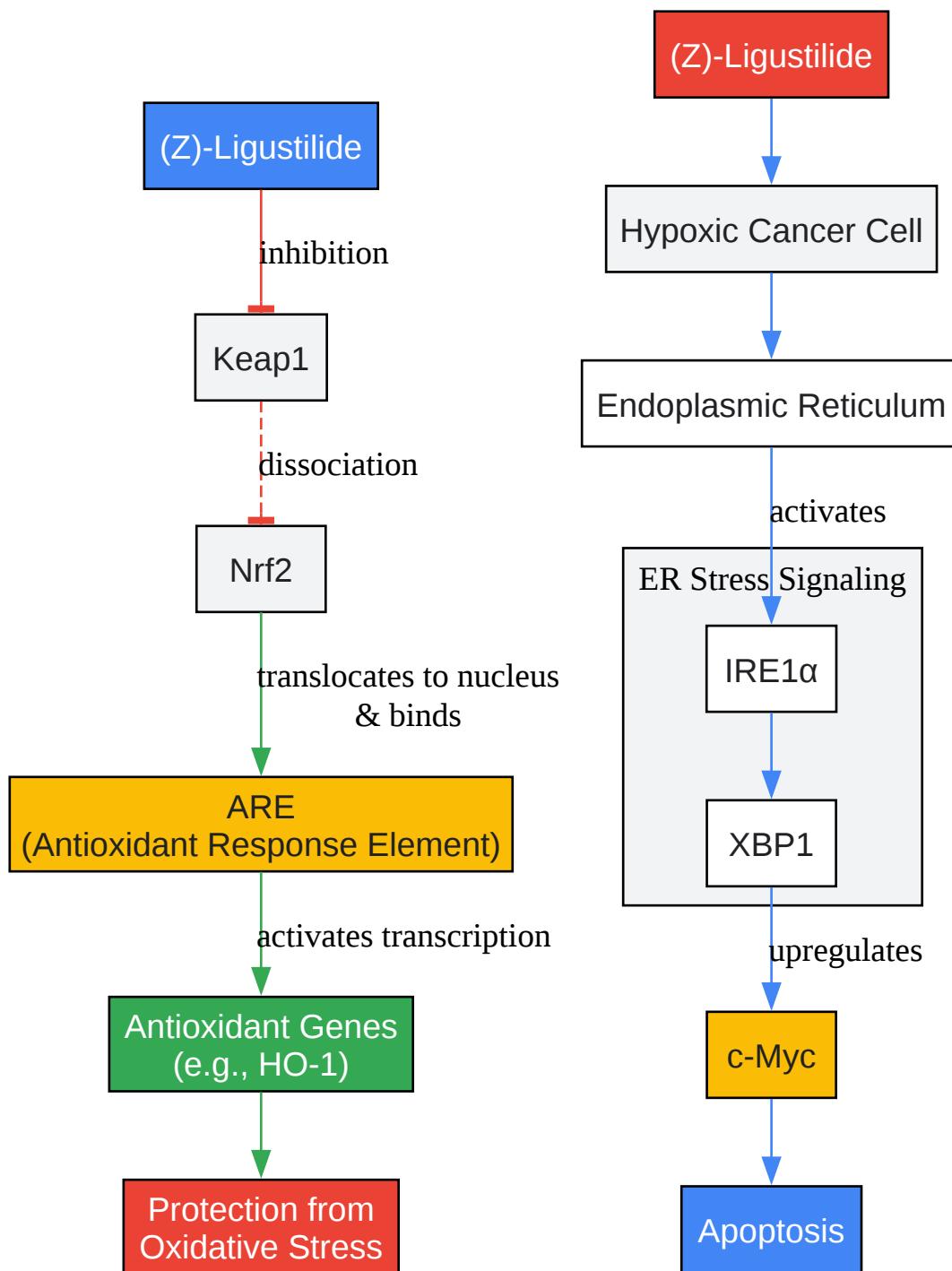
Extraction Method	Key Parameters	Yield/Purity	Advantages	Disadvantages	Reference(s)
Supercritical Fluid Extraction (SFE)	40 MPa, 46°C, 3h, CO ₂	Yield: 3.19%; Purity: >98% after purification	High purity, solvent-free, good for thermolabile compounds	High initial equipment cost	[14][15]
Enzyme-Assisted Extraction (EAE)	Endophyte cellulase, 37°C, 30h pre-treatment	Yield: ~1.64 mg/g (2-fold increase)	Higher yield, environmentally friendly	Longer pre-treatment time, enzyme cost	[7]
Ultrasound-Assisted Extraction (UAE)	180W, 90°C, 45 min	(Data for polysaccharides shown)	Reduced time and solvent, increased efficiency	Potential for compound degradation at high power	[17]
EUA-ATPE	Enzyme + Ultrasound + ATPS	(Qualitative improvement)	Sustainable, efficient, simultaneous extraction & separation	Complex optimization of multiple parameters	[16][19][20]
Conventional Solvent Extraction	Petroleum ether, reflux	Purity: >95% after purification	Simple, low equipment cost	Large solvent consumption, potential for impurities	[11]

Visualized Workflows and Signaling Pathways

General Experimental Workflow for Extraction

The following diagram illustrates a generalized workflow for the extraction and purification of **(Z)-Ligustilide** from *Angelica sinensis*.


[Click to download full resolution via product page](#)


Caption: Generalized workflow for **(Z)-Ligustilide** extraction.

Signaling Pathways Modulated by **(Z)-Ligustilide**

(Z)-Ligustilide exerts its pharmacological effects by modulating several key cellular signaling pathways.

(Z)-Ligustilide demonstrates anti-inflammatory properties by inhibiting the activation of NF- κ B and MAPK signaling pathways.[\[21\]](#)[\[22\]](#) It suppresses the phosphorylation of I κ B α , preventing NF- κ B translocation, and inhibits the phosphorylation of p38, ERK, and JNK.[\[21\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Comparison on content of ligustilides in different danggui samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligustilide - Wikipedia [en.wikipedia.org]
- 9. Z-Ligustilide | CAS:81944-09-4 | Organic acids & Esters | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103980237A - Method for separating and extracting ligustilide from radices levisticum - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical fluid extract of Angelica sinensis promotes the anti-colorectal cancer effect of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101210003B - Method for preparing ligustilide - Google Patents [patents.google.com]
- 15. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction of Angelica sinensis polysaccharides using ultrasound-assisted way and its bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]

- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Z)-Ligustilide natural sources and extraction from Angelica sinensis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818337#z-ligustilide-natural-sources-and-extraction-from-angelica-sinensis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com